molecular formula C12H19NO2 B13311719 3-{[(3-Ethoxypropyl)amino]methyl}phenol

3-{[(3-Ethoxypropyl)amino]methyl}phenol

Cat. No.: B13311719
M. Wt: 209.28 g/mol
InChI Key: TZUMGGYXALXROY-UHFFFAOYSA-N
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Description

3-{[(3-Ethoxypropyl)amino]methyl}phenol (molecular formula: C12H19NO2, molecular weight: 209.27 g/mol) is a phenolic derivative featuring a hydroxyl group and an ethoxypropylamino methyl substituent on the aromatic ring. Its synthesis typically involves a reaction between 3-ethoxypropylamine and 3-hydroxybenzaldehyde, catalyzed by Lewis acids under controlled conditions .

The compound exhibits dual functionality: the phenolic hydroxyl group enables hydrogen bonding and acidity, while the ethoxypropylamino moiety enhances solubility in organic solvents and modulates interactions with biological targets.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-[(3-ethoxypropylamino)methyl]phenol

InChI

InChI=1S/C12H19NO2/c1-2-15-8-4-7-13-10-11-5-3-6-12(14)9-11/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3

InChI Key

TZUMGGYXALXROY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Ethoxypropyl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol and 3-ethoxypropylamine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-{[(3-Ethoxypropyl)amino]methyl}phenol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Such as distillation or crystallization to isolate the pure compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group strongly activates the aromatic ring toward electrophilic substitution, directing incoming groups to the ortho and para positions relative to the -OH group.

Key Reactions:

  • Nitration :
    Reacts with nitric acid (HNO₃) in the presence of H₂SO₄ to yield mono- or poly-nitrated derivatives. For example, mononitration of 3-methylphenol predominantly forms 4-nitro-3-methylphenol .

  • Halogenation :

    • In nonpolar solvents (e.g., CHCl₃) at low temperatures, bromination produces monobromophenols .

    • In aqueous bromine, rapid tribromination occurs, yielding 2,4,6-tribromophenol derivatives .

Regioselectivity :
The ethoxypropylamino side chain at the meta position introduces steric hindrance, potentially reducing substitution at adjacent positions. Studies on aminomethylated phenols show ortho preference (up to 91% yield in combined isomers) .

Nucleophilic Reactions at the Amino Group

The tertiary amine in the ethoxypropyl side chain participates in nucleophilic reactions:

Quaternary Ammonium Salt Formation:

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts via nucleophilic substitution.

Example :
\text{3 3 Ethoxypropyl amino methyl}phenol+CH₃I→[R-N⁺(CH₃)-CH₂-C₆H₄-OH]I⁻}

Conditions: Room temperature, polar aprotic solvent (e.g., DMF) .

Esterification of the Phenolic Hydroxyl Group

The -OH group undergoes esterification with acyl chlorides or anhydrides:

Example :
\text{3 3 Ethoxypropyl amino methyl}phenol+AcCl→3-{[(3-Ethoxypropyl)amino]methyl}phenylacetate}

Catalyst: Pyridine or DMAP.

Crosslinking and Condensation Reactions

The compound participates in solvent-free Mannich-type reactions, forming pyridylaminoalkyl phenols :

General Procedure :

  • Mix an aldehyde (1.2 mmol) and amine (1.0 mmol) at 80°C.

  • Add phenol (1 mmol) and heat until reaction completion (30–120 min).

  • Extract with diethyl ether and purify via recrystallization.

Product :
Yields substituted pyridylaminoalkyl phenols (LC yields up to 91%) .

Oxidation and Stability

  • Oxidation of the Amino Group :
    Tertiary amines are resistant to oxidation under mild conditions but may form N-oxides with strong oxidants (e.g., H₂O₂) .

  • Phenolic Oxidative Coupling :
    Under alkaline conditions, the -OH group may facilitate dimerization via radical intermediates .

Mechanistic Insights and Challenges

  • Steric Effects : The ethoxypropyl chain may hinder electrophilic substitution at proximal ring positions .

  • Solvent Influence : Polar aprotic solvents enhance nucleophilic reactions at the amino group .

  • Competitive Pathways : In crosslinking reactions, N-alkylation side products may form if stoichiometry is unbalanced .

Scientific Research Applications

3-{[(3-Ethoxypropyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3-Ethoxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences in Properties Biological Implications References
3-{[(3-Ethoxypropyl)amino]methyl}phenol Ethoxypropylamino methyl + phenolic hydroxyl Balanced lipophilicity, moderate solubility Antimicrobial, anticancer potential
3-{[(3-Methoxypropyl)amino]methyl}phenol Methoxypropyl substituent Lower solubility due to methoxy group Reduced bioavailability
3-{[(3-Hydroxypropyl)amino]methyl}phenol Hydroxypropyl substituent Higher hydrophilicity, increased H-bonding Enhanced solubility but poor membrane permeation
2-{[(4-Hydroxyphenyl)amino]methyl}phenol Para-hydroxyphenyl substitution Positional isomerism alters steric effects Potential differences in enzyme binding
4-{[(2-Ethylhexyl)amino]methyl}phenol Ethylhexyl chain Higher lipophilicity Improved bioavailability but metabolic instability

Substituent Effects on Physicochemical Properties

  • Ethoxypropyl vs. Methoxypropyl : The ethoxy group (C2H5O−) increases lipophilicity compared to methoxy (CH3O−), enhancing membrane permeability while maintaining moderate solubility in aqueous environments .
  • Ethoxypropyl vs. Hydroxypropyl : Replacing ethoxy with hydroxypropyl significantly raises polarity, improving water solubility but reducing passive diffusion across lipid bilayers .

Metabolic Stability

Compounds with ethylhexyl or methoxypropyl groups exhibit faster hepatic clearance due to cytochrome P450-mediated oxidation, whereas the ethoxypropyl group offers a balance between metabolic stability and excretion .

Biological Activity

3-{[(3-Ethoxypropyl)amino]methyl}phenol, a phenolic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and neuroprotective capabilities. The information is derived from various research studies and findings.

Chemical Structure and Properties

The chemical structure of 3-{[(3-Ethoxypropyl)amino]methyl}phenol can be represented as follows:

C13H19NO\text{C}_{13}\text{H}_{19}\text{N}\text{O}

This compound features a phenolic ring substituted with an ethoxypropyl amino group, which is critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-{[(3-Ethoxypropyl)amino]methyl}phenol. For instance, research indicates that phenolic compounds can induce apoptosis in cancer cells through various mechanisms.

  • Induction of Apoptosis : The compound may enhance the expression of apoptotic markers such as cleaved poly (ADP-ribose) polymerase (PARP), leading to increased cell death in cancer lines like HCT116 and SW480 .
  • Cell Viability : At concentrations around 100 μM, significant reductions in cell viability were observed across multiple cancer cell lines, with the SW480 line showing the highest sensitivity .

Case Study

A study exploring the effects of similar phenolic compounds demonstrated that derivatives exhibited varied levels of cytotoxicity against different cancer cell lines. The results suggested that structural modifications could enhance or diminish biological activity .

Cell Line Viability (%) at 100 μM
HCT11662%
HT-2969%
LoVo53%
SW48010%

Antimicrobial Activity

The antimicrobial properties of 3-{[(3-Ethoxypropyl)amino]methyl}phenol have been investigated, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Findings

  • Inhibition Zones : Tests showed that the compound exhibited significant inhibition zones against both bacteria, indicating its potential as an antimicrobial agent.
  • Mechanism : The mechanism may involve disruption of bacterial membrane integrity or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

The neuroprotective capabilities of phenolic compounds are well-documented, and 3-{[(3-Ethoxypropyl)amino]methyl}phenol appears to share these properties.

  • Reduction of Oxidative Stress : Similar compounds have been shown to decrease reactive oxygen species (ROS) production, contributing to their neuroprotective effects .
  • Neurotrophic Factors : The compound may enhance the production of neurotrophic factors in astroglial cells, fostering neuronal survival and function .

Summary of Biological Activities

The following table summarizes the biological activities associated with 3-{[(3-Ethoxypropyl)amino]methyl}phenol:

Activity Type Biological Effect Mechanism
AnticancerInduces apoptosis in cancer cellsIncreases apoptotic markers like cleaved PARP
AntimicrobialInhibits growth of bacteriaDisruption of membrane integrity
NeuroprotectiveReduces oxidative stressEnhances neurotrophic factor production

Q & A

Q. What are the optimal synthetic routes for 3-{[(3-Ethoxypropyl)amino]methyl}phenol, and how can reaction conditions be systematically optimized?

  • Methodological Answer: Synthesis typically involves reductive amination between 3-hydroxybenzaldehyde and 3-ethoxypropylamine, followed by purification via column chromatography. Key variables include solvent polarity (e.g., methanol vs. ethanol), catalyst selection (e.g., NaBH₄ vs. Pd/C), and temperature control. Optimization can use Design of Experiments (DoE) to assess yield and purity trade-offs. Microwave-assisted synthesis (e.g., as in ) may reduce reaction time and improve efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the ethoxypropylamino-methyl linkage and phenolic -OH group.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection to assess purity (>95%).
  • Mass Spectrometry (MS): ESI-MS for molecular ion verification and fragmentation pattern analysis.
    Cross-referencing with databases like PubChem or ECHA ensures consistency in reported physicochemical properties .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: In airtight containers, away from strong oxidizers (e.g., peroxides) and heat sources.
    Acute toxicity data for structurally similar phenols (e.g., 3-amino phenol in ) suggest adherence to GHS Category 4 guidelines for oral/ inhalation hazards .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer:
  • Fugacity Modeling: Predict distribution in air, water, soil, and sediment using partition coefficients (log Kow, vapor pressure) .
  • Microcosm Studies: Simulate biodegradation in soil/water systems under varying pH and microbial activity.
  • Ecotoxicology Assays: Daphnia magna (acute toxicity) and algal growth inhibition tests (OECD 201/202 guidelines).
    Long-term ecological risk assessment should align with frameworks like Project INCHEMBIOL () .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer:
  • Mechanistic Profiling: Compare receptor binding affinity (e.g., SPR assays) with metabolic stability (hepatic microsome assays).
  • Pharmacokinetic Modeling: Assess bioavailability and blood-brain barrier penetration using PAMPA or Caco-2 cell models.
  • Dose-Response Reconciliation: Adjust in vitro concentrations to reflect in vivo exposure levels.
    highlights similar challenges in Aβ peptide studies, emphasizing cross-model validation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer:
  • Scaffold Modifications: Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to modulate lipophilicity.
  • Molecular Docking: Screen against target proteins (e.g., enzymes, GPCRs) using AutoDock Vina.
  • QSAR Modeling: Corrogate electronic (Hammett constants) and steric parameters with activity data.
    SAR studies for analogous phenolic derivatives () demonstrate the utility of iterative structural tweaks .

Q. What experimental designs are robust for assessing antioxidant or pro-oxidant activity?

  • Methodological Answer:
  • DPPH/ABTS Assays: Quantify free radical scavenging at varying concentrations (IC₅₀ calculation).
  • ROS Detection: Fluorescent probes (e.g., DCFH-DA) in cell-based models (e.g., HepG2).
  • Redox Cycling Tests: Cyclic voltammetry to measure electron transfer capacity.
    Randomized block designs (as in ) minimize bias in antioxidant activity studies .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity values across studies?

  • Methodological Answer:
  • Meta-Analysis: Pool data from multiple sources, adjusting for assay conditions (e.g., cell line, exposure time).
  • Quality Control: Validate reference compounds (e.g., positive controls like H₂O₂) in parallel experiments.
  • Threshold Identification: Use benchmark dose (BMD) modeling to harmonize NOAEL/LOAEL thresholds.
    ’s toxicological framework for 3-amino phenol provides a template for standardization .

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